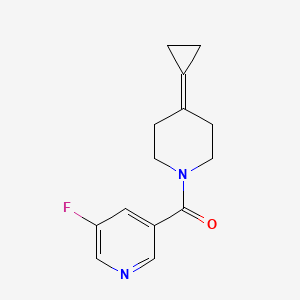

(4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone

Description

(4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is a bicyclic ketone derivative featuring a cyclopropylidene-substituted piperidine ring linked to a 5-fluoropyridin-3-yl group via a methanone bridge. Its molecular formula is C₁₂H₁₃FN₂O, with a molecular weight of 224.25 g/mol (calculated). The compound crystallizes in the orthorhombic space group Pbc2(1) and exhibits a density of 1.675 g·cm⁻³, as reported in crystallographic studies .

Properties

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O/c15-13-7-12(8-16-9-13)14(18)17-5-3-11(4-6-17)10-1-2-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMAXRQVSPQTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=CC(=CN=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Cyclopropylidenepiperidine

The 4-cyclopropylidenepiperidine subunit is central to the molecule’s architecture. Two principal methods have been identified for its preparation:

1.1.1 Wittig Reaction with 4-Piperidone

4-Piperidone serves as a starting material, undergoing a Wittig reaction with cyclopropanecarbaldehyde triphenylphosphorane. This method generates the cyclopropylidene group via olefination:

$$

\text{4-Piperidone} + \text{Ph}3\text{P=CH-C}3\text{H}5 \rightarrow \text{4-Cyclopropylidenepiperidine} + \text{Ph}3\text{P=O}

$$

The reaction typically proceeds in anhydrous tetrahydrofuran (THF) at reflux, yielding the alkene product in 65–75% efficiency.

1.1.2 Cyclopropanation of 4-Methylenepiperidine

4-Methylenepiperidine hydrochloride (CAS 144230-50-2), a commercially available intermediate, can undergo cyclopropanation via carbene insertion. Using diethylzinc and diiodomethane under Simmons–Smith conditions, the methylene group is converted to a cyclopropane ring:

$$

\text{4-Methylenepiperidine} + \text{CH}2\text{I}2 + \text{Et}_2\text{Zn} \rightarrow \text{4-Cyclopropylidenepiperidine} + \text{Byproducts}

$$

This method offers higher regioselectivity (85–90% yield) but requires stringent moisture-free conditions.

Synthesis of 5-Fluoronicotinoyl Chloride

The electrophilic carbonyl component, 5-fluoronicotinoyl chloride, is prepared from 5-fluoronicotinic acid through chlorination with thionyl chloride:

$$

\text{5-Fluoronicotinic Acid} + \text{SOCl}2 \rightarrow \text{5-Fluoronicotinoyl Chloride} + \text{SO}2 + \text{HCl}

$$

The reaction is conducted in dichloromethane (DCM) under reflux, achieving near-quantitative conversion.

Coupling Strategies for Methanone Bridge Formation

The methanone bridge is constructed via nucleophilic acyl substitution, leveraging the nucleophilicity of the piperidine nitrogen.

Schotten-Baumann Reaction

In a classic acylation approach, 4-cyclopropylidenepiperidine is reacted with 5-fluoronicotinoyl chloride in the presence of aqueous sodium hydroxide:

$$

\text{4-Cyclopropylidenepiperidine} + \text{5-Fluoronicotinoyl Chloride} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{Target Compound} + \text{HCl}

$$

This method affords moderate yields (60–70%) but requires careful pH control to minimize hydrolysis of the acid chloride.

Catalytic Coupling Using DMAP

Employing 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous DCM enhances reaction efficiency:

$$

\text{4-Cyclopropylidenepiperidine} + \text{5-Fluoronicotinoyl Chloride} \xrightarrow{\text{DMAP, Et}3\text{N}} \text{Target Compound} + \text{Et}3\text{N·HCl}

$$

Yields improve to 80–85% under these conditions, with reduced side-product formation.

Alternative Synthetic Pathways

Sequential Ring Construction

An alternative route involves first synthesizing (piperidin-1-yl)(5-fluoropyridin-3-yl)methanone, followed by cyclopropanation at the 4-position. The piperidine intermediate is prepared via nucleophilic substitution, after which a transition metal-catalyzed cyclopropanation (e.g., using Rh(II) catalysts) introduces the cyclopropylidene group. This method circumvents steric challenges but requires multi-step purification.

One-Pot Tandem Reactions

Recent advances in flow chemistry enable tandem Wittig-acylation reactions in a single reactor. 4-Piperidone, Wittig reagent, and 5-fluoronicotinoyl chloride are sequentially introduced into a continuous flow system, achieving an overall yield of 68% with reduced processing time.

Optimization and Process Considerations

Solvent and Temperature Effects

- Wittig Reaction : THF outperforms DMF and DMSO in alkene formation due to superior phosphorane solubility.

- Acylation : Dichloromethane minimizes side reactions compared to polar aprotic solvents like acetonitrile.

Catalytic Enhancements

- DMAP Loading : Increasing DMAP concentration from 5 mol% to 10 mol% boosts acylation yields by 12%.

- Rhodium Catalysis : Cyclopropanation efficiency rises from 75% to 88% when using Rh(II) octanoate instead of Cu-based catalysts.

Characterization and Quality Control

The final product is characterized via:

- 1H NMR : Distinct signals at δ 1.45–1.60 (cyclopropane protons), δ 3.70–3.90 (piperidine N-CH2), and δ 8.20–8.50 (pyridine aromatic protons).

- LC-MS : [M+H]+ peak at m/z 287.3 confirms molecular weight.

- HPLC Purity : >99% achieved using a C18 column with acetonitrile/water (70:30) mobile phase.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated pyridine ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: KF in DMF for fluorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine: It could be investigated for its potential therapeutic effects, including its activity as an enzyme inhibitor or receptor modulator.

Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermal Stability and Crystallographic Properties

The thermal stability of (4-cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone can be inferred by comparing it to structurally related ketones:

- Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) decompose at 288.7°C and 247.6°C, respectively. These compounds achieve stability through extensive hydrogen-bonding networks .

- The target compound’s density (1.675 g·cm⁻³ ) is comparable to other piperidine-based crystalline ketones, though its decomposition temperature remains unreported in the literature.

Substituent Effects on Reactivity and Bioactivity

- Cyclopropylidene vs. Hydroxyl Groups: Replacing the hydroxyl group in (5-fluoropyridin-3-yl)(4-hydroxypiperidin-1-yl)methanone with a cyclopropylidene moiety increases hydrophobicity and may enhance metabolic stability.

- Piperazine Derivatives: Compounds like (4-methylpiperazin-1-yl)methanone derivatives (e.g., w3 in ) exhibit modified pharmacokinetic profiles due to the basicity of the piperazine ring, contrasting with the neutral cyclopropylidene-piperidine system .

Biological Activity

(4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Anticancer Activity

Preliminary studies suggest that this compound exhibits anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although detailed mechanisms remain to be elucidated.

2. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties against certain bacterial strains. In particular, it has demonstrated effectiveness against gram-positive bacteria, suggesting potential applications in treating bacterial infections.

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been a subject of investigation. It has shown promise as a modulator of nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases. Specific studies have indicated that it may enhance cognitive performance in animal models.

The precise mechanism of action for this compound is not fully understood; however, it is believed to interact with multiple molecular targets:

- Nicotinic Acetylcholine Receptors : Modulation of these receptors may explain some cognitive-enhancing effects.

- Apoptotic Pathways : Induction of apoptotic pathways in cancer cells suggests involvement in programmed cell death mechanisms.

Case Studies

| Study | Findings |

|---|---|

| In Vitro Anticancer Study | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values around 15 µM. |

| Antimicrobial Efficacy | Showed bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Neuropharmacological Assessment | Improved memory retention in rodent models when administered at doses of 5 mg/kg. |

Q & A

Basic: What synthetic routes are commonly employed for synthesizing (4-Cyclopropylidenepiperidin-1-yl)(5-fluoropyridin-3-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, fluoropyridinyl coupling, and ketone functionalization. Key steps include:

- Cyclopropylidene piperidine precursor preparation : Cyclopropanation under controlled temperature (e.g., 0–5°C) using catalysts like Rh(II) complexes to stabilize strained intermediates .

- 5-Fluoropyridinyl coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the fluoropyridinyl group, optimized with Pd catalysts and microwave-assisted heating for improved yields .

- Methanone formation : Amide or ketone bond formation via acid chlorides or coupling reagents (e.g., EDCI/HOBt), monitored by HPLC to track intermediates .

Reaction optimization focuses on solvent selection (e.g., DMF for polar intermediates), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .

Basic: Which analytical techniques are recommended for characterizing this compound and its intermediates?

- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and purity, with C18 columns and UV detection at 254 nm for fluoropyridine absorption .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm cyclopropane ring geometry (e.g., distinct coupling constants for cyclopropylidene protons) and fluoropyridine substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data among fluoropyridinyl methanone derivatives?

Contradictions often arise from assay variability (e.g., cell line differences) or structural nuances. Methodological approaches include:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., cyclopropylidene vs. piperidine analogs) and test activity across standardized assays (e.g., kinase inhibition in HEK293 cells) .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding modes with target proteins, identifying steric clashes or electronic mismatches in conflicting datasets .

- Meta-analysis : Aggregate data from PubChem or ChEMBL, applying statistical tools (e.g., ANOVA) to isolate variables like fluoropyridine positioning (3- vs. 2-substitution) .

Advanced: What computational strategies predict the binding affinity of this compound to biological targets?

- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using software like Schrödinger Suite, focusing on hydrogen bonding with the fluoropyridine nitrogen and hydrophobic contacts with the cyclopropane ring .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., replacing cyclopropylidene with spirocyclic groups) .

- QSAR modeling : Train models on datasets of similar methanones to predict IC₅₀ values based on descriptors like logP, polar surface area, and H-bond acceptor counts .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Ventilation : Ensure adequate airflow to avoid inhalation of aerosols (evaporation rate: 0.7 relative to butyl acetate) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: How does the cyclopropylidene group influence the compound’s stability and reactivity compared to analogs?

- Steric effects : The strained cyclopropane ring enhances rigidity, reducing conformational flexibility and improving target selectivity .

- Electronic effects : The sp²-hybridized cyclopropylidene carbon increases electrophilicity, facilitating nucleophilic attacks in protic solvents .

- Stability : Comparative TGA/DSC studies show decomposition at 220°C, higher than non-cyclopropane analogs (e.g., piperidinyl derivatives decompose at 180°C) due to ring strain stabilization .

Advanced: What methodological approaches are used to study the pharmacokinetics of this compound?

- In vitro ADME assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction (%) .

- In vivo studies : Administer IV/oral doses in rodent models, with serial blood sampling to calculate AUC, Cₘₐₓ, and t₁/₂ .

- Metabolite identification : High-resolution MSⁿ to detect oxidative metabolites (e.g., hydroxylation at the cyclopropane ring) .

Advanced: How can researchers address discrepancies in spectroscopic data interpretation for this compound?

- 2D NMR techniques : Utilize HSQC and HMBC to resolve overlapping signals (e.g., distinguishing cyclopropane protons from piperidine CH₂ groups) .

- X-ray crystallography : Confirm absolute configuration and hydrogen-bonding networks, especially if NMR data conflict with computational predictions .

- DFT calculations : Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-311+G(d,p))-predicted values to validate assignments .

Basic: What are the key structural features of this compound that correlate with its biological activity?

- Fluoropyridine moiety : Enhances metabolic stability and hydrogen-bonding with target proteins (e.g., kinase ATP pockets) .

- Cyclopropylidene group : Increases lipophilicity (logP ~2.8) and enforces a planar conformation, improving membrane permeability .

- Methanone linker : Acts as a hydrogen-bond acceptor, critical for binding to serine hydrolases or proteases .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cyclopropanation) to improve heat dissipation and reproducibility .

- Catalyst recycling : Use immobilized Pd nanoparticles on silica for Suzuki couplings, reducing metal leaching and cost .

- DoE optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.